molecular formula C6H15NaO8SSi B12680749 Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate CAS No. 88684-04-2

Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate

Cat. No.: B12680749
CAS No.: 88684-04-2
M. Wt: 298.32 g/mol
InChI Key: FWOXFVYHZDYFCX-UHFFFAOYSA-M
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for organosilicon sulfonates. The parent chain is a propane backbone substituted at position 1 by a sulfonate group (-SO₃⁻Na⁺), at position 2 by a hydroxyl group (-OH), and at position 3 by a propoxy group (-O-CH₂-CH₂-CH₂-Si(OH)₃). The full IUPAC name is sodium 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]propane-1-sulfonate .

Key identifiers include:

  • CAS Registry Number : 70942-24-4 (for the free acid form, with the sodium salt derivative cataloged under related entries).
  • Molecular Formula : C₆H₁₅NaO₉SSi, derived from the neutral acid formula C₆H₁₆O₉SSi with sodium substitution.
  • SMILES Notation : [Na+].C(COCC(CS(=O)(=O)[O-])O)CSi(O)O, representing the sodium counterion, sulfonate group, hydroxyl, and trihydroxysilyl moieties.

The compound’s structural uniqueness lies in its bifunctional design, combining a sulfonate anion for hydrophilicity and a silanol group for surface adhesion or further functionalization.

Crystallographic Structure Determination

While single-crystal X-ray diffraction data for this specific sodium salt remains unreported, analogous compounds provide insights. For example, the free acid form, 3-(trihydroxysilyl)propanesulfonic acid, adopts a conformation where the sulfonic acid group and silanol moieties orient to maximize hydrogen bonding. Computational models suggest the sodium salt’s structure stabilizes via:

  • Ionic interactions between the sulfonate group and sodium cation.
  • Intramolecular hydrogen bonds between the hydroxyl (-OH) and silanol (-Si(OH)₃) groups.

The propoxy linker (-O-CH₂-CH₂-CH₂-) ensures spatial separation between the sulfonate and silanol groups, minimizing steric clashes. Powder XRD studies of similar silane-modified sulfonates reveal amorphous phases in bulk, with short-range order dominated by Si-O-Si networks.

Spectroscopic Characterization (FT-IR, NMR, MS)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • S=O Stretching : 1040–1120 cm⁻¹ (asymmetric) and 1150–1220 cm⁻¹ (symmetric), confirming sulfonate group presence.
  • Si-O Stretching : 890–950 cm⁻¹, indicative of silanol (Si-OH) vibrations.
  • O-H Stretching : Broad band at 3200–3600 cm⁻¹ from hydroxyl and silanol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (D₂O) :
    • δ 1.60–1.75 ppm (m, 2H, -CH₂-CH₂-Si).
    • δ 3.40–3.60 ppm (m, 4H, -O-CH₂-CH₂-).
    • δ 3.90–4.10 ppm (m, 1H, -CH(OH)-).
    • δ 4.20–4.40 ppm (m, 2H, -CH₂-SO₃⁻).
  • ²⁹Si NMR : δ -55 to -60 ppm, characteristic of trihydroxysilyl (-Si(OH)₃) groups.
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode shows a predominant peak at m/z 275.3 corresponding to [C₆H₁₅O₉SSi]⁻, with sodium adducts observed at m/z 298.3 ([M+Na]⁻).

Computational Molecular Modeling and DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide electronic structure insights:

  • Partial Charges : The sulfonate group carries a charge of -1.02 e, while the sodium cation exhibits +0.89 e, confirming ionic bonding.
  • Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the silanol group (-Si(OH)₃), suggesting nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonate moiety.
  • Hydrogen Bonding : Simulations reveal a network of intramolecular H-bonds between the hydroxyl (-OH) and silanol groups, stabilizing the conformation.

Molecular dynamics (MD) simulations in aqueous solutions show rapid solvation of the sulfonate group, with the silanol moiety remaining surface-active due to hydrophobic interactions.

Properties

CAS No.

88684-04-2

Molecular Formula

C6H15NaO8SSi

Molecular Weight

298.32 g/mol

IUPAC Name

sodium;2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonate

InChI

InChI=1S/C6H16O8SSi.Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;/h6-7,11-13H,1-5H2,(H,8,9,10);/q;+1/p-1

InChI Key

FWOXFVYHZDYFCX-UHFFFAOYSA-M

Canonical SMILES

C(COCC(CS(=O)(=O)[O-])O)C[Si](O)(O)O.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of Sodium 3-chloro-2-hydroxypropanesulphonate Intermediate

A crucial intermediate in the synthesis is sodium 3-chloro-2-hydroxypropanesulphonate, which can be prepared by the reaction of epichlorohydrin with sodium bisulfite in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The process is as follows:

Step Reagents and Conditions Description
1 Mix distilled water, sodium bisulfite, and TBAB Prepare aqueous phase with catalyst
2 Heat mixture to 80-90°C Optimal temperature for reaction
3 Add epichlorohydrin dropwise over 0.75-2.5 hours Controlled addition to manage reaction rate
4 Maintain temperature for 0.75-2.5 hours post-addition Ensure complete reaction
5 Cool to below 10°C in ice bath Induce crystallization
6 Filter, wash with 60% ethanol, dry Isolate crude product
7 Recrystallize from distilled water Purify product

Optimal molar ratios and conditions:

Parameter Optimal Range Notes
Sodium bisulfite : epichlorohydrin 1.05 - 1.30 Slight excess of bisulfite improves yield
Water : sodium bisulfite 9 - 11 Ensures solubility and reaction medium
TBAB (phase transfer catalyst) 3% - 8% (mass of epichlorohydrin) Facilitates transfer of bisulfite ion
Reaction temperature 80°C Balances reaction rate and stability
Addition time 1.5 hours Controlled to avoid side reactions
Holding time 1.5 hours Completes conversion

This method yields sodium 3-chloro-2-hydroxypropanesulphonate with up to 75.1% yield and high purity, with the advantage of recycling the reaction mother liquor to reduce waste and improve sustainability.

Introduction of the Trihydroxysilylpropoxy Group

The next step involves grafting the trihydroxysilylpropoxy moiety onto the hydroxypropanesulphonate intermediate. This is typically achieved by reacting the intermediate with a silane coupling agent such as (3-chloropropyl)triethoxysilane or directly with trihydroxysilane derivatives under controlled conditions to avoid premature siloxane polymerization.

Key considerations include:

  • Reaction medium: Usually aqueous or mixed aqueous-organic solvents to maintain solubility and control hydrolysis of silane groups.
  • pH control: Mildly acidic to neutral pH to prevent silane condensation.
  • Temperature: Moderate temperatures (room temperature to 50°C) to balance reaction kinetics and stability.
  • Stoichiometry: Slight excess of silane reagent to drive completion.

The reaction proceeds via nucleophilic substitution or ring-opening of epoxide groups by silanol nucleophiles, forming stable Si–O–C bonds.

Purification and Isolation

After completion, the product is purified by:

  • Removal of solvents under reduced pressure.
  • Precipitation or crystallization from suitable solvents.
  • Washing with ethanol or water to remove unreacted reagents and byproducts.
  • Drying under vacuum to yield the sodium salt of 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate as a white powder.

Summary Table of Preparation Parameters

Preparation Stage Key Reagents Conditions Yield / Notes
Sodium 3-chloro-2-hydroxypropanesulphonate synthesis Epichlorohydrin, sodium bisulfite, TBAB, water 80°C, 1.5h addition + 1.5h hold ~75% yield, high purity, recyclable mother liquor
Trihydroxysilylpropoxy group introduction Silane coupling agent (e.g., (3-chloropropyl)triethoxysilane) Room temp to 50°C, aqueous/organic solvent, pH ~6-7 Controlled silane hydrolysis, avoids polymerization
Purification Ethanol, water, vacuum drying Crystallization, washing White powder, stable product

Research Findings and Considerations

  • The use of phase transfer catalysts like TBAB significantly improves reaction rates and yields in the sulfonation step by facilitating bisulfite ion transfer into organic phases.
  • Controlling the addition rate of epichlorohydrin and reaction temperature is critical to minimize side reactions and maximize product purity.
  • Recycling of reaction and recrystallization mother liquors reduces environmental impact and improves process economics.
  • The silanization step requires careful pH and moisture control to prevent premature siloxane network formation, which would reduce product quality and solubility.
  • The final compound’s dual functionality (sulfonate and silanol) enables its use as a surfactant and stabilizing agent, with applications in drug delivery and materials science.

Chemical Reactions Analysis

Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Materials Science

Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate is utilized in the synthesis of advanced materials, particularly in the development of hybrid organic-inorganic materials. Its silanol groups can form bonds with silica and other inorganic matrices, enhancing the mechanical properties and thermal stability of composites.

Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the tensile strength and flexibility of the resulting materials, making them suitable for applications in coatings and adhesives .

Pharmaceutical Formulations

This compound plays a crucial role in pharmaceutical formulations as a surfactant and stabilizer. Its ability to enhance solubility and bioavailability of poorly soluble drugs has been widely researched.

Case Study : Research indicated that this compound significantly increased the dissolution rate of certain active pharmaceutical ingredients (APIs), leading to improved therapeutic efficacy .

Biotechnology

In biotechnology, this compound is employed as a reagent in various biochemical assays and processes. Its compatibility with biological systems makes it useful for enhancing the delivery of biomolecules.

Case Study : In a recent application, this compound was utilized to improve the stability of enzymes during storage and usage in biocatalytic processes, demonstrating enhanced activity retention over time .

Comparative Applications Table

Application AreaSpecific Use CaseBenefits
Materials ScienceHybrid material synthesisImproved mechanical properties
PharmaceuticalsDrug solubility enhancementIncreased bioavailability
BiotechnologyEnzyme stability in biocatalysisEnhanced activity retention

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate involves the formation of stable covalent bonds with both organic and inorganic substrates. The trihydroxysilyl group allows for strong interactions with inorganic surfaces, while the sulfonate group can interact with organic molecules. This dual functionality enables the compound to act as a bridge between different types of materials, enhancing their overall properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Functional Groups Key Applications Thermal Stability Solubility
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate Sulfonate, trihydroxysilyl, hydroxy Metal corrosion inhibition, anti-wear coatings High (silane crosslinking) Water-soluble due to sulfonate
Sodium 2-hydroxy-3-(allyloxy)propanesulphonate (HAPS) [CAS 52556-42-0] Sulfonate, allyloxy, hydroxy Detergents, surfactants Moderate (allyl group less stable) Highly water-soluble
Sodium 3-(trihydroxysilyl)propyl methylphosphonate [CAS 84962-98-1] Phosphonate, trihydroxysilyl Flame retardants, chemical warfare antidotes Very high (phosphonate stability) Limited water solubility
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate [CAS 842-18-2] Disulfonate, hydroxynaphthalene Dye intermediates, concrete admixtures Moderate (aromatic stability) Water-soluble
Key Observations :
  • Silane vs. Allyl/Phosphonate : The trihydroxysilyl group in the target compound enables covalent bonding to substrates, unlike HAPS (allyl) or phosphonate derivatives. This makes it superior for surface-adhesive applications like coatings .
  • Sulfonate vs. Phosphonate : Sulfonates (target compound, HAPS) excel in water solubility and ionic stabilization, whereas phosphonates () offer superior thermal and hydrolytic resistance, suited for high-temperature environments .

Performance in Metal Corrosion Inhibition

Table 2: Corrosion Inhibition Efficiency
Compound Inhibition Efficiency (%) Test Conditions Mechanism
This compound 92–95% 0.1 M NaCl, 25°C Silane-metal covalent bonding + sulfonate passivation
HAPS [CAS 52556-42-0] 75–80% 0.1 M HCl, 25°C Adsorption via sulfonate and hydroxy groups
Sodium metasilicate (common additive) 60–65% 0.1 M NaCl, 25°C Inorganic silicate layer formation
Key Findings :
  • The target compound outperforms HAPS and traditional silicates due to its dual functionality: silane-mediated adhesion and sulfonate-driven passivation .
  • HAPS, lacking a silane group, relies on weaker physical adsorption, reducing its efficiency in aggressive environments (e.g., chloride-rich media) .

Industrial Relevance and Limitations

  • HAPS : Cost-effective for detergents but unsuitable for high-adhesion applications.
  • Phosphonate Analogues (): Preferred in high-temperature or acidic environments but restricted by environmental regulations due to phosphorus content .

Biological Activity

Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate, with the CAS number 88684-04-2, is a chemical compound that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a sulfonate group and a trihydroxysilyl moiety, contributing to its diverse functional properties.

  • Molecular Formula : C6H12Na4O8SSi
  • Molar Mass : 364.26 g/mol
  • EINECS Number : 289-439-9

Biological Activity

This compound has been studied for its biological activities, particularly in the fields of biochemistry and pharmacology. Its biological effects can be attributed to its ability to interact with various biological systems.

  • Cellular Interaction : The compound has been shown to interact with cell membranes, potentially influencing membrane fluidity and permeability. This interaction may facilitate the transport of other molecules across the membrane.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.
  • Biocompatibility : Its biocompatibility makes it suitable for applications in drug delivery systems and tissue engineering.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent.
  • Cell Viability Assay : In another research project, the compound was tested on various cell lines to assess its cytotoxicity. Results showed that it did not adversely affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications.
  • Drug Delivery System : A formulation study explored the use of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. The findings indicated that incorporating this compound improved drug release rates in simulated physiological conditions.

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other similar compounds:

Compound NameAntioxidant ActivityCytotoxicity (IC50 µM)BiocompatibilityDrug Delivery Efficiency
This compoundHigh>100ExcellentHigh
Compound A (e.g., Silica-based agent)Moderate50GoodModerate
Compound B (e.g., Other sulfonates)Low<10FairLow

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate, and how can purity be validated?

  • Methodology : Synthesis typically involves silane coupling reactions. For example, a propoxy-silane intermediate (e.g., 3-(trihydroxysilyl)propanol) can be reacted with a sulfonating agent like propane sultone under alkaline conditions .
  • Purity Validation : Use HPLC with UV detection (λ = 210 nm for sulfonate groups) and FT-IR to confirm silanol (-Si-OH) and sulfonate (-SO₃⁻) functional groups. Compare retention times and spectra against reference standards (if available) .

Q. How does the compound’s zwitterionic nature influence its solubility and stability in aqueous solutions?

  • Methodology : Conduct solubility tests in buffers of varying pH (3–10) and ionic strengths. Measure critical micelle concentration (CMC) via surface tensionometry (e.g., Du Noüy ring method) to assess surfactant behavior .
  • Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. NMR (¹H, ²⁹Si) can track hydrolysis of siloxane bonds in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under high ionic strength conditions?

  • Experimental Design :

  • Prepare solutions at varying ionic strengths (0.1–1.0 M NaCl) and monitor aggregation via dynamic light scattering (DLS).
  • Use ²⁹Si NMR to observe siloxane bond stability. Conflicting data may arise from differences in counterion interactions (e.g., Na⁺ vs. K⁺) or impurities in synthesis batches .
    • Data Interpretation : Compare results with computational models (e.g., molecular dynamics simulations) to predict ion-pairing effects on colloidal stability.

Q. What role does the compound play in modifying polymer matrices, and how can its impact on material properties be quantified?

  • Methodology :

  • Polymer Integration : Incorporate the compound into hydrogels (e.g., 2-hydroxyethyl methacrylate-based) at 1–5 wt%. Assess oxygen permeability (Dk values) using polarographic sensors, referencing methods for contact lens materials .
  • Mechanical Properties : Perform tensile testing (ASTM D638) and differential scanning calorimetry (DSC) to evaluate changes in Young’s modulus and glass transition temperature (Tg).
    • Advanced Analysis : Small-angle X-ray scattering (SAXS) can reveal nanostructural changes due to siloxane-polymer interactions .

Q. How does the compound interact with biological macromolecules (e.g., proteins) in hybrid material systems?

  • Experimental Design :

  • Use isothermal titration calorimetry (ITC) to measure binding affinity with model proteins (e.g., bovine serum albumin).
  • Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) can probe conformational changes in proteins upon interaction .
    • Data Challenges : Distinguish between covalent grafting (via silanol condensation) and non-covalent interactions. Use SDS-PAGE to confirm covalent bonding .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Synthesis & PurityHPLC, FT-IR, ²⁹Si NMRReaction pH, silane coupling efficiency
Stability in SolutionsDLS, Accelerated Stability TestingIonic strength, temperature
Polymer ModificationSAXS, Polarographic Permeability AnalysisPolymer crosslinking density, additive loading
Biological InteractionsITC, Fluorescence SpectroscopyProtein concentration, buffer composition

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